molecular formula C10H13NO2 B11122007 2-Amino-1-(4-ethoxyphenyl)ethanone

2-Amino-1-(4-ethoxyphenyl)ethanone

Cat. No.: B11122007
M. Wt: 179.22 g/mol
InChI Key: LRFZWCCZZPOAEN-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H13NO2 It is a derivative of ethanone, where the phenyl ring is substituted with an ethoxy group at the para position and an amino group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxy-β-nitrostyrene, which is then reduced to this compound using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction of 4-ethoxybenzaldehyde with ethylamine under acidic conditions can yield the desired product. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-ethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-ethoxyphenyl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance the compound’s solubility in organic solvents and its ability to penetrate biological membranes .

Properties

IUPAC Name

2-amino-1-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZWCCZZPOAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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